

Commercial Suppliers and Technical Guide for High-Purity NH-bis(m-PEG8)

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Compound of Interest

Compound Name: NH-bis(m-PEG8)

Cat. No.: B609553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NH-bis(m-PEG8)**, a high-purity, branched polyethylene glycol (PEG) linker crucial for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines commercial suppliers, key technical data, and detailed experimental protocols for its application and characterization.

Introduction to NH-bis(m-PEG8)

NH-bis(m-PEG8) is a heterobifunctional linker featuring a central secondary amine with two flanking methoxy-terminated PEG8 arms. The amine group serves as a reactive handle for conjugation to various molecules, such as payloads or targeting ligands, through amide bond formation or other amine-specific chemistries. The eight repeating ethylene glycol units in each arm impart hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugate.[1] The defined length of the PEG arms allows for precise control over the spatial separation between the conjugated molecules, a critical factor in the efficacy of complex biologics like ADCs and PROTACs.[2]

Commercial Suppliers of High-Purity NH-bis(m-PEG8)

A number of chemical suppliers offer high-purity **NH-bis(m-PEG8)** for research and development purposes. The table below summarizes the key specifications from several prominent vendors. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Precise PEG	AG-7130	2055013-64-2	C ₃₄ H ₇₁ NO ₁₆	749.93	> 96%
RuiiaoBio	---	2055013-64-2	C ₃₄ H ₇₁ NO ₁₆	749.925	95-99%
MedchemExpress	HY-136151	2055013-64-2	C ₃₄ H ₇₁ NO ₁₆	749.92	> 98%
BroadPharm	BP-22161	2055013-64-2	C ₃₄ H ₇₁ NO ₁₆	749.93	> 95%
DC Chemicals	DC27158	2055013-64-2	C ₃₄ H ₇₁ NO ₁₆	749.93	> 98%

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **NH-bis(m-PEG8)** and its conjugates.

General Synthesis of a Branched Amine-PEG Linker

While a specific protocol for **NH-bis(m-PEG8)** is proprietary to commercial suppliers, a general synthetic approach for a similar branched amine-PEG linker can be conceptualized. This typically involves the reaction of a primary amine with two equivalents of a methoxy-PEG8-aldehyde under reductive amination conditions.

Materials:

- Methoxy-PEG8-aldehyde

- Ammonia or a primary amine source
- Sodium cyanoborohydride (NaBH_3CN) or a similar reducing agent
- Anhydrous methanol or other suitable solvent
- Magnetic stirrer and stir bar
- Round-bottom flask
- Nitrogen or Argon atmosphere setup

Procedure:

- Dissolve methoxy-PEG8-aldehyde (2 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
- Add ammonia or the primary amine source (1 equivalent) to the solution and stir for 1-2 hours at room temperature to form the imine intermediate.
- Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride (1.5 equivalents).
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the excess reducing agent by adding a few drops of acetone.
- Remove the solvent under reduced pressure.
- The crude product is then subjected to purification.

Purification of NH-bis(m-PEG8)

High-purity **NH-bis(m-PEG8)** is essential for reproducible and reliable results in drug development. Purification is typically achieved using chromatographic techniques.

Materials:

- Crude **NH-bis(m-PEG8)**
- Silica gel for column chromatography
- Solvent system (e.g., dichloromethane/methanol gradient)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column^[3]
- Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)
- Fraction collector

Procedure (Column Chromatography):

- Dissolve the crude product in a minimal amount of the starting eluent.
- Load the solution onto a silica gel column pre-equilibrated with the same eluent.
- Elute the product using a gradient of increasing polarity (e.g., increasing methanol concentration in dichloromethane).
- Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield the purified product.

Procedure (RP-HPLC):^[4]

- Dissolve the partially purified product in the initial mobile phase.
- Inject the solution onto the C18 column.
- Run a gradient of increasing organic phase (acetonitrile) to elute the compound.
- Monitor the elution profile using a UV detector.

- Collect the peak corresponding to **NH-bis(m-PEG8)**.
- Lyophilize the collected fraction to obtain the final high-purity product.

Quality Control and Characterization

The identity, purity, and integrity of **NH-bis(m-PEG8)** must be confirmed using various analytical techniques.

^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule.

Sample Preparation: Dissolve 5-10 mg of the purified linker in a suitable deuterated solvent (e.g., CDCl_3 or D_2O).

Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ^1H NMR Signals:

- A singlet around 3.38 ppm corresponding to the terminal methoxy (CH_3O -) protons.
- A complex multiplet between 3.5 and 3.7 ppm corresponding to the ethylene glycol ($-\text{OCH}_2\text{CH}_2\text{O}-$) protons.
- Signals corresponding to the protons adjacent to the central nitrogen atom.

Mass spectrometry is used to confirm the molecular weight of the linker.

Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol or acetonitrile/water).

Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry.

Expected Result: A major peak corresponding to the $[\text{M}+\text{H}]^+$ ion of **NH-bis(m-PEG8)** at approximately m/z 750.9.

HPLC is used to determine the purity of the linker.

System: An HPLC system with a UV detector and a C18 reverse-phase column.

Mobile Phases:

- A: 0.1% TFA in water
- B: 0.1% TFA in acetonitrile

Procedure:

- Run a gradient elution from a low to a high percentage of mobile phase B over a set time.
- Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
- The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for Conjugation to a Protein

This protocol describes a general method for conjugating an amine-reactive linker to a protein via its lysine residues. This can be adapted for conjugating a payload-linker construct to an antibody.

Materials:

- Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **NH-bis(m-PEG8)** activated with an NHS ester (**NH-bis(m-PEG8)-NHS**)
- Anhydrous dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare a stock solution of the **NH-bis(m-PEG8)-NHS** ester in anhydrous DMSO.
- Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

- Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
- Remove the unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.
- Characterize the resulting conjugate.

Characterization of PEGylated Proteins

SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.

Procedure:

- Run the unmodified protein and the PEGylated conjugate on an SDS-PAGE gel.
- Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the protein of interest or an anti-PEG antibody.
- The PEGylated protein will show a band with a higher apparent molecular weight compared to the unmodified protein.

Intact mass analysis by MS can determine the number of PEG linkers attached to the protein.

Procedure:

- Analyze the purified conjugate by LC-MS.
- Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.
- The mass difference between the unmodified protein and the major peaks in the conjugate spectrum will correspond to the mass of the attached PEG linkers.

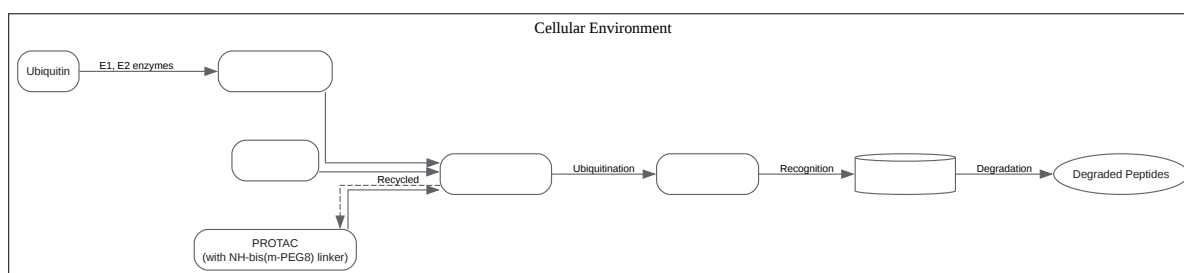
Application in Drug Development: Signaling Pathways and Mechanisms of Action

NH-bis(m-PEG8) is primarily used as a linker in the construction of PROTACs and ADCs. The signaling pathways involved are dictated by the warhead and the targeting ligand of the final

conjugate, not the linker itself.

PROTAC-Mediated Protein Degradation

PROTACs utilize the cell's own ubiquitin-proteasome system to degrade target proteins.

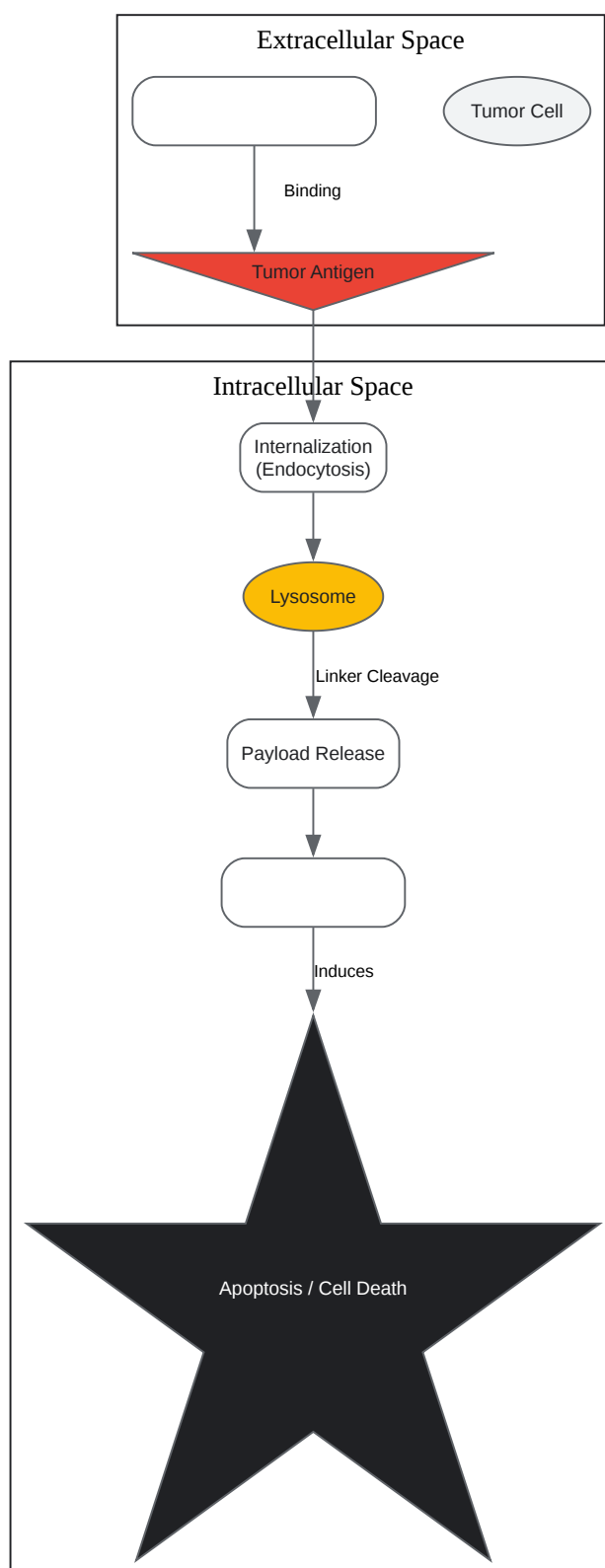


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Caption: PROTAC mechanism of action.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs deliver a potent cytotoxic payload to antigen-expressing cancer cells.

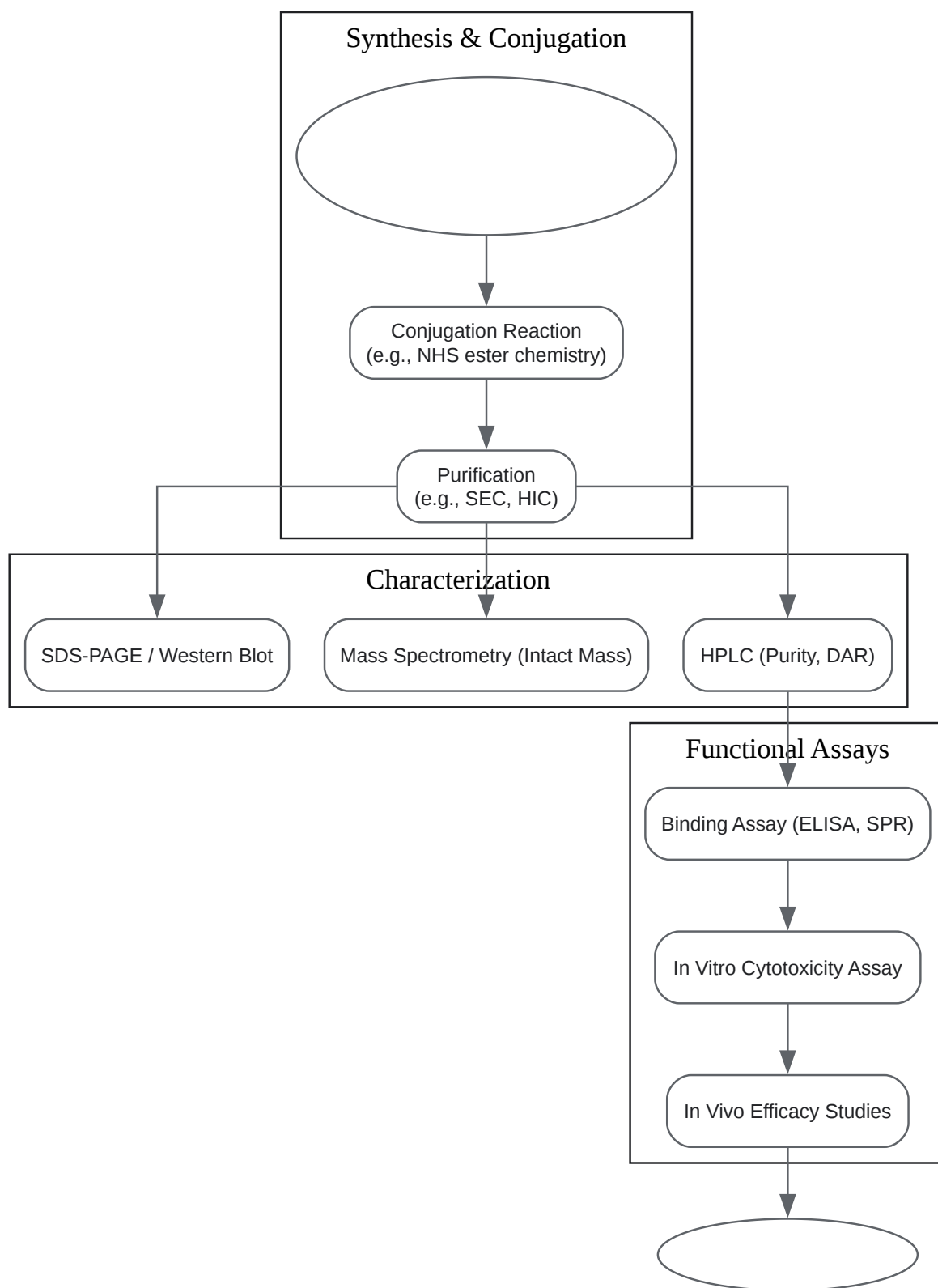


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Caption: ADC mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC using an **NH-bis(m-PEG8)** linker.



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Caption: ADC development workflow.

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